molecular formula C14H11N3O B5649515 Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- CAS No. 88059-55-6

Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B5649515
CAS No.: 88059-55-6
M. Wt: 237.26 g/mol
InChI Key: GJUVZJBNOGUNHT-UHFFFAOYSA-N
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Description

Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound that combines a pyridine ring with an oxadiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole rings in its structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method for synthesizing the oxadiazole ring is through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-methylbenzhydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring .

Once the oxadiazole ring is formed, it can be coupled with a pyridine derivative using various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling. These reactions typically require the use of palladium catalysts and appropriate ligands to facilitate the formation of the carbon-carbon bond between the oxadiazole and pyridine rings .

Industrial Production Methods

Industrial production of Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of greener and more sustainable synthetic routes, such as those employing microwave irradiation or solvent-free conditions, can further improve the environmental footprint of the industrial production .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:

Properties

IUPAC Name

5-(2-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-4-2-3-5-12(10)14-16-13(17-18-14)11-6-8-15-9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUVZJBNOGUNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354115
Record name Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88059-55-6
Record name Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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